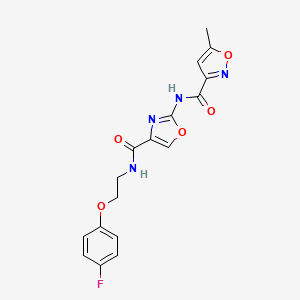

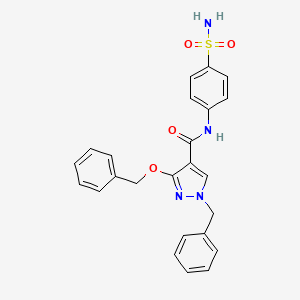

![molecular formula C20H17FN4O2S B2929496 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide CAS No. 894021-37-5](/img/structure/B2929496.png)

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

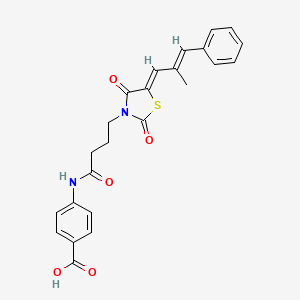

This compound is a complex organic molecule that contains several functional groups, including a thiazolo[3,2-b][1,2,4]triazole ring, a fluorophenyl group, an ethyl group, and a methoxybenzamide group . Compounds with similar structures have been studied for their potential as drug-like molecules with anticancer properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures have been synthesized using various methods. For example, thiazolo[3,2-b][1,2,4]triazoles can be synthesized via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Single crystal X-ray diffraction could be used to determine the exact structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The thiazolo[3,2-b][1,2,4]triazole ring, in particular, could undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, solubility in various solvents, and its spectral properties (NMR, IR, MS, etc.) .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

A significant body of research has investigated the antimicrobial properties of thiazole derivatives. For instance, compounds incorporating the thiazole ring, including those related to the specified chemical structure, have been synthesized and screened for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against strains of fungi. These studies suggest that such derivatives may offer valuable therapeutic intervention for the treatment of microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Additionally, fluorine-containing thiazolotriazinones have been synthesized and showed promising antibacterial activities, highlighting the role of fluorophenyl groups in enhancing antimicrobial efficacy (Holla, Bhat, & Shetty, 2003).

Anticancer Applications

Research into the anticancer potential of thiazole derivatives has also been extensive. Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear resemblance to the chemical structure , have been synthesized and tested for their antioxidant and anticancer activities. Some of these compounds demonstrated significant cytotoxicity against human cancer cell lines, with certain derivatives identified as highly active against glioblastoma and breast cancer cell lines, suggesting potential utility in cancer therapy (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Chemical Synthesis and Biological Evaluation

The synthesis of thiazole derivatives and their structural analogs for biological evaluation is a critical aspect of scientific research. For example, compounds containing fluorobenzamides and thiazole have been synthesized using microwave-assisted methods, with their structures established by spectroscopic techniques. These compounds were then evaluated for antimicrobial activity, revealing that the presence of a fluorine atom significantly enhances antimicrobial effects (Desai, Rajpara, & Joshi, 2013). Similarly, fluorine-containing benzamides have been investigated for their potential as EGFR inhibitors in cancer treatment, with studies focusing on their molecular stabilities, conformations, and docking studies to assess their anticancer properties (Karayel, 2021).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S/c1-27-17-4-2-3-14(11-17)19(26)22-10-9-16-12-28-20-23-18(24-25(16)20)13-5-7-15(21)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRQHBCYUIAHFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)

![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)

![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)

![2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one](/img/structure/B2929429.png)